molecular formula C7H3Cl2NO B176822 3,5-Dichlorobenzo[d]isoxazole CAS No. 16263-53-9

3,5-Dichlorobenzo[d]isoxazole

Cat. No.: B176822
CAS No.: 16263-53-9
M. Wt: 188.01 g/mol
InChI Key: PJMDBZXSQGQSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobenzo[d]isoxazole is a compound with the molecular formula C7H3Cl2NO . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes . One such method involves the reaction of aryl aldehydes with hydroxylamine hydrochloride . Another method involves a one-pot synthesis from terminal alkynes, aldehydes, and hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring with two chlorine atoms attached at the 3rd and 5th positions . The InChI code for this compound is InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 188.01 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 155 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Synthesis Methods and Catalysis

  • Isoxazole, including 3,5-disubstituted isoxazoles, has been a subject of interest due to its presence in various biologically active molecules and drugs. Studies have explored diverse synthetic pathways for isoxazoles using multicomponent reactions with various catalysts, highlighting their significance in synthetic organic chemistry (Setia, Bharti, & Sharma, 2020).
  • The synthesis of 3,5-disubstituted isoxazoles and isoxazolines has been achieved using deep eutectic solvents, a method that exemplifies the potential of using environmentally friendly solvents in synthetic processes (Pérez & Ramón, 2015).

Applications in Material Science, Agriculture, and Pharmaceuticals

  • Isoxazole derivatives, including 3,5-disubstituted variants, find applications in material science (e.g., in photochromic materials and dye-sensitized solar cells), agriculture (as insecticides and herbicides), and in pharmaceuticals (showing properties like anticancer, antituberculosis, and anti-inflammatory) (Walunj, Mhaske, & Kulkarni, 2020).

Structural and Morphological Studies

  • Research on the structural and morphological features of small 3,5-disubstituted isoxazoles/isoxazolines provides insights into their thermal properties and potential applications in various fields, including pharmaceuticals and materials science (Lopes et al., 2018).

Antiviral and Other Biological Activities

  • Compounds with the isoxazole moiety, such as 3,5-disubstituted isoxazoles, have demonstrated significant biological activities, including antiviral properties, highlighting their potential in medicinal chemistry and drug development (Edjlali, 2008).

Synthesis and Reactivity in Various Conditions

  • Studies on the synthesis and reactivity of isoxazole derivatives under different conditions have contributed to the development of efficient, selective, and environmentally friendly synthetic methods for these compounds, crucial for their applications in various fields (Mohammed, Vishwakarma, & Bharate, 2015).

Future Directions

The future directions in the research of 3,5-Dichlorobenzo[d]isoxazole and other isoxazoles include the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The focus is on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Properties

IUPAC Name

3,5-dichloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMDBZXSQGQSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544034
Record name 3,5-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16263-53-9
Record name 3,5-Dichloro-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16263-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-chloro-3-hydroxy-1,2-benzisoxazole (100 g) in phosphorus oxychloride (80 ml) was added pyridine (48 ml) dropwise over 1 hours with stirring at room temperature, and the mixture was then refluxed for 5 hours. The reaction mixture was added to ice water (500 ml) and extracted with ethyl acetate and the combined extracts were dried over anhydrous magnesium sulphate. The solvent was evaporated under reduced pressure and the title compound (102 g, 92%) was obtained by recrystallizng the residue from petroleum ether as a colorless needle.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.